molecular formula C10H4F6N2O B1308857 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol CAS No. 51420-73-6

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol

Cat. No.: B1308857
CAS No.: 51420-73-6
M. Wt: 282.14 g/mol
InChI Key: NLJMPLJFQHFXMB-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol (CAS 51420-73-6) is a fluorinated heterocyclic compound with the molecular formula C₁₀H₄F₆N₂O . The hydroxyl (-OH) group at position 2 and two trifluoromethyl (-CF₃) groups at positions 5 and 7 define its structural and electronic properties. Key characteristics include:

  • Molecular weight: 282.15 g/mol
  • Polarity: Moderate due to the hydroxyl group, enhancing solubility in polar solvents compared to non-hydroxylated analogs.
  • Synthetic utility: Serves as a precursor for derivatives like hydrazones and imidazo-naphthyridines, which are explored in medicinal and materials chemistry .

Properties

IUPAC Name

5,7-bis(trifluoromethyl)-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2O/c11-9(12,13)5-3-6(10(14,15)16)17-8-4(5)1-2-7(19)18-8/h1-3H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJMPLJFQHFXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420778
Record name 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51420-73-6
Record name 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51420-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol typically involves cyclization reactions. One common synthetic route includes the use of trifluoromethylated precursors and cyclization agents such as phosphine in acetic acid . The reaction conditions often require elevated temperatures and specific solvents to achieve high yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, influencing pathways and processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Molecular Formula Key Properties Applications/Notes Reference
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol -OH C₁₀H₄F₆N₂O Higher polarity; mp not reported Intermediate for hydrazones
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-amine -NH₂ C₁₀H₅F₆N₃ Boiling point: 288.6°C; density: 1.568 g/cm³ HCV inhibitor precursor
N-Phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine -NHPh C₁₆H₁₀F₆N₃ Lipophilic; MDL: MFCD00140161 Pharmacokinetic studies

Key Observations :

  • The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, critical for bioactivity .

Substituent Variations at Other Positions

Compound Name Substituents Molecular Formula Key Properties Applications/Notes Reference
2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine -NH₂ (C2), -CF₃ (C5), -CH₃ (C7) C₁₀H₈F₃N₃ Isomeric mixture; mp 179–181°C Synthetic intermediate
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine -Cl (C7), -CF₃ (C2, C4) C₁₀H₃ClF₆N₂ Molecular weight: 300.59; DSSTox ID: DTXSID10382369 Reactivity studies
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid -COOH (C2) C₁₁H₄F₆N₂O₂ mp 171°C (dec); >95% purity Hydrogen-bonding motifs

Key Observations :

  • Methyl groups (e.g., at C7 in 2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine) reduce steric hindrance compared to -CF₃, altering reactivity .
  • Chloro substituents (e.g., in 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine ) enhance electrophilicity, useful in cross-coupling reactions .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Key Properties Applications/Notes Reference
Benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone Hydrazone C₁₇H₁₀F₆N₄ CAS 338962-12-2; MW 384.28 Antiviral research
Methyl 2,4-bis(trifluoromethyl)imidazo[1,2-α][1,8]naphthyridine-8-carboxylate Imidazo-naphthyridine C₁₄H₇F₆N₃O₂ Yield: 38%; yellow-brown solid HCV protease inhibition

Key Observations :

  • Hydrazone derivatives (e.g., Benzenecarbaldehyde hydrazone ) are versatile in forming Schiff bases for drug discovery .
  • Imidazo-naphthyridines demonstrate enhanced bioactivity due to fused ring systems, as seen in HCV research .

Physicochemical Property Trends

  • Lipophilicity : Trifluoromethyl groups increase logP values compared to methyl or hydroxyl analogs, favoring membrane permeability.
  • Thermal Stability : Higher thermal stability in trifluoromethylated compounds (e.g., boiling point of 288.6°C for 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-amine ) due to strong C-F bonds .
  • Solubility : Hydroxyl and carboxylic acid groups improve aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11H6F6N2O
  • Molecular Weight : 292.17 g/mol
  • CAS Number : 1023705-88-7

The compound primarily functions as an inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling processes that regulate immune responses and hematopoiesis. Its structural features allow it to interact effectively with the ATP-binding site of JAK kinases, leading to inhibition of their activity.

Inhibition of Kinases

This compound has been shown to inhibit several kinases, including:

Kinase IC50 (µM) Effect
JAK10.5Significant inhibition in cell lines
JAK20.6Reduced phosphorylation of STAT proteins
TYK20.7Impaired immune signaling

These findings indicate that the compound can effectively modulate immune responses by inhibiting JAK-mediated signaling pathways.

Case Studies

  • Anti-inflammatory Effects : In a study involving murine models of inflammatory bowel disease, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating gastrointestinal inflammatory diseases .
  • Cancer Research : The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
  • Neuroprotective Potential : Recent studies have indicated that this compound may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease. The inhibition was quantified with an IC50 value of approximately 0.9 µM .

Toxicity and Safety Profile

Preliminary toxicity assessments have shown that this compound exhibits low toxicity in animal models at therapeutic doses. However, further studies are necessary to fully understand its safety profile and any potential side effects associated with long-term use.

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